molecular formula C25H18FN3O4 B14120684 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide

2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide

Cat. No.: B14120684
M. Wt: 443.4 g/mol
InChI Key: SHGLYYWTQRODPM-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. Its structure includes a benzofuro[3,2-d]pyrimidine core, which is known for its biological activity. The presence of functional groups such as the p-tolyl and 2-fluorophenyl groups further enhances its chemical properties.

Preparation Methods

The synthesis of 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide involves multiple steps. Typically, the synthetic route includes the formation of the benzofuro[3,2-d]pyrimidine core followed by the introduction of the p-tolyl and 2-fluorophenyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining the quality of the compound .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the p-tolyl group allows for oxidation reactions, potentially forming corresponding carboxylic acids.

    Reduction: The compound can be reduced under specific conditions to alter its functional groups.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzofuro[3,2-d]pyrimidine core can bind to enzymes or receptors, modulating their activity. The presence of the p-tolyl and 2-fluorophenyl groups can enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other benzofuro[3,2-d]pyrimidine derivatives with different substituents. These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C25H18FN3O4

Molecular Weight

443.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C25H18FN3O4/c1-15-10-12-16(13-11-15)29-24(31)23-22(17-6-2-5-9-20(17)33-23)28(25(29)32)14-21(30)27-19-8-4-3-7-18(19)26/h2-13H,14H2,1H3,(H,27,30)

InChI Key

SHGLYYWTQRODPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=CC=C5F

Origin of Product

United States

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